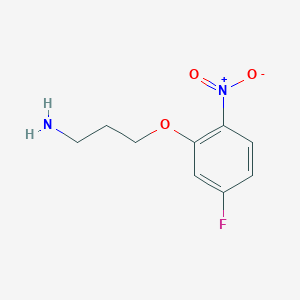
3-(5-Fluoro-2-nitrophenoxy)propan-1-amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Metal Ion Chelation
Several amine phenols, including compounds structurally similar to 3-(5-Fluoro-2-nitrophenoxy)propan-1-amine, have been studied for their ability to chelate Group 13 metal ions. This research explores the spectroscopic characteristics and potential applications in metal ion chelation, highlighting the versatility of such compounds in inorganic chemistry and materials science (Liu, Wong, Rettig, & Orvig, 1993).
2. Synthesis of Biologically Active Compounds
The structural analogues of this compound have been utilized in the synthesis of biologically active compounds. These studies involve the reaction of similar compounds with various amines and amino acids, highlighting their role in the development of pharmaceuticals and biological molecules (Wilshire, 1967).
3. Development of High-Performance Materials
Research into soluble fluoro-polyimides derived from compounds structurally related to this compound demonstrates their utility in creating high-performance materials. These studies underscore the importance of such compounds in the synthesis of polymers with exceptional thermal stability and moisture resistance, which are crucial for advanced material applications (Xie, Liu, Zhou, Zhang, He, & Yang, 2001).
4. Catalytic Reduction of Nitro Compounds
Graphene-based catalysts incorporating compounds similar to this compound have been researched for the reduction of nitro compounds to amines. This area of study is significant for environmental remediation and the production of amines, which have wide applications in various industries (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).
5. Advanced Sensing and Detection Technologies
The study of Cd(II) metal-organic frameworks (MOFs) using compounds with functional groups akin to this compound reveals their potential in selective CO2 capture and metal ions detection. These findings are pivotal in the field of environmental monitoring and the development of sophisticated sensing technologies (Wang, Han, Gao, & Zheng, 2018).
Propiedades
IUPAC Name |
3-(5-fluoro-2-nitrophenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O3/c10-7-2-3-8(12(13)14)9(6-7)15-5-1-4-11/h2-3,6H,1,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDRJTFEZZCQDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCCCN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2,2-Difluoroethyl)piperidin-4-yl]methanol](/img/structure/B1399015.png)

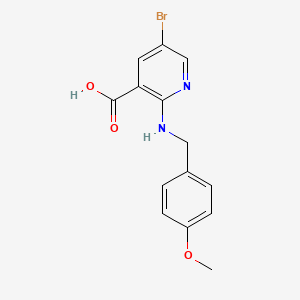

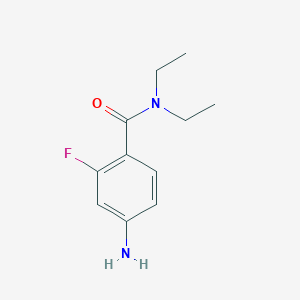
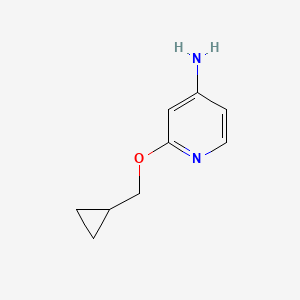


![1-[(4-Bromothiophen-2-yl)methyl]azepane](/img/structure/B1399025.png)
![N-[(3-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1399026.png)

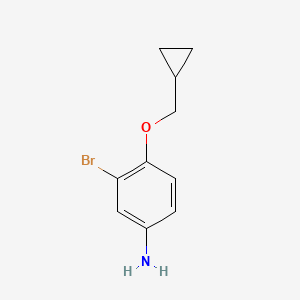

![Ethyl 2-[methyl(pyridin-4-yl)amino]acetate](/img/structure/B1399036.png)